molecular formula C10H7FN4O B1464403 2-(Azidomethyl)-5-(4-fluorophenyl)oxazole CAS No. 1248282-91-8

2-(Azidomethyl)-5-(4-fluorophenyl)oxazole

Cat. No.: B1464403
CAS No.: 1248282-91-8
M. Wt: 218.19 g/mol
InChI Key: FDQQZTWQMOWSOU-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(4-fluorophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an azidomethyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-(4-fluorophenyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl and 4-fluorophenyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent functionalization steps introduce the azidomethyl and 4-fluorophenyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ scalable reaction conditions and efficient purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-(4-fluorophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro or nitrile derivatives (oxidation), amines (reduction), and various substituted phenyl derivatives (substitution) .

Scientific Research Applications

2-(Azidomethyl)-5-(4-fluorophenyl)oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(4-fluorophenyl)oxazole involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical and medicinal applications. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-5-phenyl-oxazole: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    2-(Azidomethyl)-5-(4-chlorophenyl)oxazole: Contains a chlorine atom instead of fluorine, which can affect its chemical and biological properties.

    2-(Azidomethyl)-5-(4-bromophenyl)oxazole: Contains a bromine atom, leading to different reactivity patterns.

Uniqueness

2-(Azidomethyl)-5-(4-fluorophenyl)oxazole is unique due to the presence of both the azidomethyl and 4-fluorophenyl groups. The azidomethyl group allows for versatile chemical modifications, while the fluorophenyl group can enhance binding interactions in biological systems. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(azidomethyl)-5-(4-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4O/c11-8-3-1-7(2-4-8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQQZTWQMOWSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole
Reactant of Route 2
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole
Reactant of Route 3
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole
Reactant of Route 4
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole
Reactant of Route 5
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole
Reactant of Route 6
2-(Azidomethyl)-5-(4-fluorophenyl)oxazole

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